N-(2-methoxyphenyl)piperidin-4-amine: A Technical Guide for the Research Scientist
N-(2-methoxyphenyl)piperidin-4-amine: A Technical Guide for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of N-(2-methoxyphenyl)piperidin-4-amine, a piperidine derivative with significant potential in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed projection of its chemical and physical properties, a plausible synthetic route, and its potential pharmacological significance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing a foundational understanding and a framework for future investigation of this and related compounds.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] Its saturated heterocyclic structure allows for precise three-dimensional arrangements of functional groups, enabling targeted interactions with biological macromolecules. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to analgesic, anti-inflammatory, and antipsychotic effects.[2][3]
N-(2-methoxyphenyl)piperidin-4-amine incorporates three key structural features: the piperidine ring, a secondary amine linkage at the 4-position, and a 2-methoxyphenyl substituent. The methoxy group's position on the phenyl ring can significantly influence the molecule's electronic properties and metabolic stability, making it a point of interest for structure-activity relationship (SAR) studies. This guide will explore the anticipated characteristics of this molecule, providing a valuable resource for its synthesis and potential application in research.
Chemical Structure and Nomenclature
A clear understanding of the molecule's structure is fundamental to any research endeavor.
Figure 1: Chemical structure of N-(2-methoxyphenyl)piperidin-4-amine.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-(2-methoxyphenyl)piperidin-4-amine | PubChem[4] |
| Molecular Formula | C12H18N2O | PubChem[4] |
| SMILES | COC1=CC=CC=C1NC2CCNCC2 | PubChem[4] |
| InChI | InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-10-6-8-13-9-7-10/h2-5,10,13-14H,6-9H2,1H3 | PubChem[4] |
| InChIKey | PIINGWHBWFHBAP-UHFFFAOYSA-N | PubChem[4] |
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide valuable estimations of the physicochemical properties of N-(2-methoxyphenyl)piperidin-4-amine. These predictions are crucial for designing experimental conditions for synthesis, purification, and biological assays.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 206.28 g/mol | PubChem[4] |
| Monoisotopic Mass | 206.1419 Da | PubChem[4] |
| XlogP | 2.0 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
The predicted XlogP value of 2.0 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with the ability to cross biological membranes.
Proposed Synthesis Pathway: A Reductive Amination Approach
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for the synthesis of similar 4-aminopiperidine derivatives, a reductive amination pathway is proposed as a high-yield and straightforward approach.[5]
Figure 2: Proposed synthesis workflow for N-(2-methoxyphenyl)piperidin-4-amine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Reductive Amination
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To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxyaniline (1.0-1.2 eq).
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Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyphenyl)-1-Boc-piperidin-4-amine.
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Purify the crude product by column chromatography on silica gel.
Step 2: Boc Deprotection
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Dissolve the purified N-(2-methoxyphenyl)-1-Boc-piperidin-4-amine (1.0 eq) in a suitable solvent such as DCM.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
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Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate.
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Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the final product, N-(2-methoxyphenyl)piperidin-4-amine.
Predicted Spectroscopic Data
The characterization of a novel compound relies heavily on spectroscopic analysis. While experimental spectra are unavailable, the expected key features can be predicted based on the functional groups present in the molecule.
1H NMR Spectroscopy (Predicted)
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Aromatic Protons: A complex multiplet in the range of δ 6.8-7.2 ppm corresponding to the four protons on the 2-methoxyphenyl ring.
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Methoxy Protons: A singlet at approximately δ 3.8 ppm corresponding to the three protons of the -OCH3 group.
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Piperidine Protons: A series of multiplets between δ 1.5-3.5 ppm. The proton at C4 (adjacent to the secondary amine) is expected to be a multiplet around δ 3.0-3.5 ppm. The axial and equatorial protons on the piperidine ring will likely show distinct chemical shifts and coupling patterns.
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Amine Protons: Two broad singlets, one for the piperidine NH and one for the secondary amine NH, which may be exchangeable with D2O. Their chemical shifts will be concentration and solvent-dependent.
13C NMR Spectroscopy (Predicted)
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Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon bearing the methoxy group is expected to be downfield.
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Methoxy Carbon: A signal around δ 55 ppm.
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Piperidine Carbons: Signals in the aliphatic region, typically between δ 30-60 ppm. The carbon at C4 will be deshielded due to the attached nitrogen.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: One or two bands in the region of 3300-3500 cm-1, characteristic of secondary and primary amines.[6][7]
-
C-H Stretching (Aromatic and Aliphatic): Bands just above and below 3000 cm-1.
-
C-N Stretching: Bands in the region of 1200-1350 cm-1.
-
C-O Stretching (Aryl Ether): A strong band around 1250 cm-1.
Mass Spectrometry (Predicted)
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Molecular Ion (M+): An expected peak at m/z = 206.
-
[M+H]+: A prominent peak at m/z = 207 in positive ion mode.
-
Fragmentation: Common fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the methoxy group.
Potential Pharmacological Significance and Research Applications
The structural motifs within N-(2-methoxyphenyl)piperidin-4-amine suggest several avenues for pharmacological investigation. The 4-aminopiperidine core is a well-established pharmacophore in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The 2-methoxyphenyl group can engage in various interactions within a binding pocket, including hydrogen bonding and hydrophobic interactions.
This compound could serve as a valuable building block or a starting point for the development of novel therapeutic agents in areas such as:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs feature the piperidine scaffold. This compound could be explored for its potential as an analgesic, antidepressant, or antipsychotic agent.
-
Oncology: The piperidine ring is present in several kinase inhibitors. SAR studies could explore the potential of this scaffold in cancer therapy.
-
Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antifungal agents.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(2-methoxyphenyl)piperidin-4-amine is not available, general precautions for handling substituted amines and piperidine derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
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Incompatible Materials: Avoid contact with strong oxidizing agents.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion and Future Directions
N-(2-methoxyphenyl)piperidin-4-amine represents an intriguing yet underexplored molecule in the vast landscape of chemical compounds. This technical guide has provided a comprehensive theoretical framework for its properties, synthesis, and potential applications, drawing upon the wealth of knowledge available for related piperidine structures. The next logical steps for the scientific community are to synthesize and characterize this compound, thereby validating the predictions laid out in this document. Subsequent pharmacological screening will be crucial in uncovering its therapeutic potential and paving the way for the development of novel drug candidates. The insights provided herein are intended to catalyze such research efforts, underscoring the importance of foundational chemical knowledge in driving innovation in drug discovery.
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